molecular formula C14H16ClNO3S B2469614 1-(3-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide CAS No. 1787914-81-1

1-(3-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide

Cat. No.: B2469614
CAS No.: 1787914-81-1
M. Wt: 313.8
InChI Key: MDZZNWPBVMTBLB-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide is an organic compound that features a chlorophenyl group, a furan ring, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorophenylamine, undergoes a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine to form 3-chlorophenylmethanesulfonamide.

    Introduction of the Furan Ring: The intermediate is then reacted with 1-(furan-3-yl)propan-2-amine under suitable conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide exerts its effects depends on its specific application:

    Molecular Targets: The compound may target specific enzymes or receptors, inhibiting or modulating their activity.

    Pathways Involved: It may interfere with signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

  • 1-(3-chlorophenyl)-N-[1-(furan-2-yl)propan-2-yl]methanesulfonamide
  • 1-(3-chlorophenyl)-N-[1-(furan-3-yl)butan-2-yl]methanesulfonamide

Comparison:

  • Structural Differences: The position of the furan ring or the length of the alkyl chain can significantly affect the compound’s properties and reactivity.
  • Uniqueness: 1-(3-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological or material properties compared to its analogs.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S/c1-11(7-12-5-6-19-9-12)16-20(17,18)10-13-3-2-4-14(15)8-13/h2-6,8-9,11,16H,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZZNWPBVMTBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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